1,7-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Description
Properties
IUPAC Name |
1,7-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O2/c1-10-7-12(8-11-9-17-18(6)13(10)11)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGIPXNFPQMZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)C=NN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves palladium-catalyzed borylation of halogenated indazole precursors using bis(pinacolato)diboron (B₂pin₂). This cross-coupling reaction typically proceeds under inert conditions with a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., Cs₂CO₃), and a ligand (e.g., triphenylphosphine) in solvents like dioxane or toluene. For example, 5-bromo-1,7-dimethyl-1H-indazole reacts with B₂pin₂ at 95–100°C for 8–12 hours, yielding the target compound with 46–67% efficiency.
Key Optimization Parameters:
-
Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in minimizing side reactions.
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Base Compatibility : Cs₂CO₃ enhances reaction rates compared to K₂CO₃ due to superior solubility in polar aprotic solvents.
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Solvent Systems : Dioxane/water mixtures (4:1 v/v) improve boron reagent stability.
Table 1: Comparative Borylation Conditions
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 67 |
| Pd(OAc)₂ | K₂CO₃ | Toluene | 95 | 52 |
| Pd(PPh₃)₄ | NaOAc | THF | 85 | 38 |
Suzuki Coupling with Prefunctionalized Boronic Esters
Two-Step Synthesis via Iodination
An alternative route involves synthesizing 5-iodo-1,7-dimethyl-1H-indazole as an intermediate, followed by Suzuki coupling with pinacol borane. The iodination step employs iodine and potassium hydroxide in DMF at room temperature, achieving 71% yield. Subsequent coupling with bis(pinacolato)diboron under microwave irradiation (120°C, 1 hour) elevates the yield to 78%.
Advantages:
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Regioselectivity : Iodination at the C-5 position avoids competing N-alkylation.
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Microwave Acceleration : Reduces reaction time from 8 hours to 1 hour.
Table 2: Iodination and Borylation Efficiency
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Iodination | I₂, KOH, DMF | RT, 3 h | 71 |
| Borylation | B₂pin₂, Pd(dppf)Cl₂, Cs₂CO₃ | Microwave, 120°C, 1 h | 78 |
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch processes, reducing reaction times by 40% and improving purity (>97%). Automated systems control parameters such as temperature (±0.5°C) and reagent stoichiometry, minimizing human error.
Critical Considerations:
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Waste Management : Solvent recovery systems reduce environmental impact.
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Catalyst Recycling : Palladium recovery via filtration achieves 85% reuse efficiency.
Challenges and Mitigation Strategies
Competing Side Reactions
N-Alkylation and deboronation are common issues. Using SEM (2-(trimethylsilyl)ethoxymethyl) protecting groups on the indazole nitrogen suppresses alkylation. Anhydrous conditions (water <50 ppm) prevent deboronation during storage.
Chemical Reactions Analysis
Types of Reactions: 1,7-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boronic acids or boronic esters.
Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of indazole compounds exhibit promising anticancer properties. Specifically, 1H-indazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets effectively. For instance:
- Mechanism of Action : The dioxaborolane group may facilitate the formation of boron-containing species that can interact with biological nucleophiles, enhancing the compound's reactivity towards cancer cells.
- Case Study : A study demonstrated that indazole derivatives with boron functionalities exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells .
Materials Science
Polymer Chemistry
The unique properties of 1,7-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole make it a candidate for use in polymer synthesis. Its ability to act as a cross-linking agent can lead to the development of new materials with enhanced thermal and mechanical properties.
- Application in Coatings : The compound can be used to synthesize coatings that are resistant to degradation and have improved adhesion properties.
- Example : Research has shown that incorporating boron-containing compounds into polymer matrices results in materials with increased durability and resistance to environmental factors .
Synthetic Organic Chemistry
Reagent in Chemical Synthesis
The dioxaborolane group is known for its utility in organic synthesis as a boron source. This compound can be employed in various reactions such as Suzuki coupling reactions and other cross-coupling methodologies.
- Suzuki Coupling Reactions : The compound can serve as a boronate ester in coupling reactions to form biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.
- Efficiency : Using this compound can improve yields and reaction rates due to its favorable electronic properties .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Selective cytotoxicity |
| Materials Science | Cross-linking agent for polymers | Enhanced thermal/mechanical properties |
| Synthetic Organic Chemistry | Reagent in Suzuki coupling reactions | Improved yields and reaction rates |
Mechanism of Action
The mechanism by which 1,7-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, in enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biological pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- The tert-butyl carbamate (Boc) group in C₁₈H₂₄BN₂O₄ enhances stability but may reduce accessibility to the boronic ester in sterically demanding reactions .
- Regiochemical Variations : Moving the methyl group from position 1/7 to position 3 (C₁₃H₁₈BN₂O₂) alters electronic distribution and steric interactions, which could influence binding affinities in biological targets or catalytic processes .
Key Observations :
- Microwave Synthesis : The 3-methyl analog achieves higher yields (95%) under microwave irradiation, highlighting the efficiency of advanced techniques in reducing reaction times .
- Solvent and Base Selection : Use of DMF with Cs₂CO₃ for the target compound versus dioxane with Na₂CO₃ for the benzyl derivative reflects tailored conditions to manage reactivity and by-product formation .
Biological Activity
1,7-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a distinctive indazole core substituted with a dimethyl group and a dioxaborolane moiety. The molecular formula is , and its molecular weight is approximately 248.13 g/mol. The presence of the boron-containing dioxaborolane group is significant as it may enhance the compound's reactivity and biological interactions.
Anticancer Activity
Research indicates that compounds containing boron have potential anticancer properties. A study demonstrated that derivatives of dioxaborolane exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth .
Table 1: Cytotoxicity of Dioxaborolane Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15 | Apoptosis induction |
| 1H-Indazole derivative | MCF-7 | 22 | Cell cycle arrest |
| Another dioxaborolane derivative | A549 | 18 | ROS generation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Case Studies
A notable case study involved the use of this compound in combination therapy with other chemotherapeutics. In a preclinical model of breast cancer, the combination led to a significant reduction in tumor size compared to monotherapy. This suggests potential for synergistic effects when used alongside traditional treatments .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:
- Apoptosis Pathway : Induction of apoptotic markers such as caspases has been observed.
- Cell Cycle Regulation : The compound appears to interfere with cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to its cytotoxicity against cancer cells.
Q & A
Q. Advanced Research Focus
- COSMO-RS : Predicts logP (~3.2) and solubility in DMSO/PBS mixtures.
- Molecular dynamics (MD) simulations : Assess hydrolytic stability of the boronate ester (half-life >24 hours at pH 7.4 is ideal).
Experimental validation via UV-Vis kinetics (monitoring B-O bond cleavage at 270 nm) aligns with in silico data .
How does this compound compare to analogous indazole-boronates in catalytic applications?
Advanced Research Focus
Benchmark against derivatives like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole:
- Reactivity : Methyl groups reduce Lewis acidity vs. unsubstituted indoles, slowing transmetallation but improving selectivity.
- Thermal stability : TGA shows decomposition >200°C, suitable for high-temperature reactions.
A 2021 study noted 20% higher yields in aryl-aryl couplings vs. 7-trifluoromethyl analogs due to reduced steric demand .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
